molecular formula C10H12N2O2 B3043528 N-[(2-Nitrophenyl)methyl]cyclopropanamine CAS No. 884501-98-8

N-[(2-Nitrophenyl)methyl]cyclopropanamine

Cat. No.: B3043528
CAS No.: 884501-98-8
M. Wt: 192.21 g/mol
InChI Key: YEKQXQGNWNIMBG-UHFFFAOYSA-N
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Description

N-[(2-Nitrophenyl)methyl]cyclopropanamine is an organic compound with the molecular formula C10H12N2O2 It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Nitrophenyl)methyl]cyclopropanamine typically involves the reaction of 2-nitrobenzyl chloride with cyclopropanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is continuously monitored and controlled to prevent any side reactions and to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Nitrophenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: N-[(2-Aminophenyl)methyl]cyclopropanamine.

    Substitution: Various N-substituted derivatives depending on the electrophile used.

    Oxidation: N-[(2-Nitrosophenyl)methyl]cyclopropanamine or this compound.

Scientific Research Applications

N-[(2-Nitrophenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-Nitrophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity to its targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, contributing to its activity.

Comparison with Similar Compounds

N-[(2-Nitrophenyl)methyl]cyclopropanamine can be compared with other similar compounds, such as:

    N-[(2-Nitrophenyl)methyl]cyclopropane: Lacks the amine group, which affects its reactivity and biological activity.

    N-[(2-Nitrophenyl)methyl]cyclopropanol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and applications.

    N-[(2-Nitrophenyl)methyl]cyclopropanone:

The uniqueness of this compound lies in its combination of a cyclopropane ring, nitrophenyl group, and amine functionality, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-4-2-1-3-8(10)7-11-9-5-6-9/h1-4,9,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKQXQGNWNIMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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